(E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide - 1396892-23-1

(E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide

Catalog Number: EVT-3082579
CAS Number: 1396892-23-1
Molecular Formula: C20H20N6O2
Molecular Weight: 376.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide monohydrochloride monohydrate

Compound Description: This compound is a novel salt with protein kinase inhibiting properties. [] A key finding related to this compound is its improved solubility compared to its free base and hydrochloride salt forms, leading to enhanced bioavailability in vivo. []

Relevance: This compound shares the core structural elements of a pyrimidin-2-ylamine substituted with a pyridine ring and a benzamide group with (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. Both compounds also demonstrate biological activity, albeit targeting different protein families. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound serves as a crucial intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer treatment. [] The compound itself doesn't have direct anti-cancer activity but is vital for synthesizing bioactive molecules like osimertinib. []

Relevance: This compound represents a class of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one derivatives, which can be modified to exhibit potential biological activities. [] The shared acrylamide moiety and the presence of heterocyclic rings make it structurally related to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide.

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR TKI and exhibits a good therapeutic effect on cancers with T790M and L858R mutations. [] It acts by selectively targeting the EGFR T790M mutant and forming a covalent bond with cysteine 797 at the ATP binding site. []

Relevance: This compound shares a key structural feature with (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide: a pyrimidin-2-ylamine core substituted with an aromatic ring. Both compounds are also involved in biological activity, targeting protein kinases, although with different specificities. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This molecule is another third-generation EGFR TKI that demonstrates efficacy against cancers with T790M and L858R mutations. [] Its mechanism of action involves selectively targeting the EGFR T790M mutant and forming a covalent bond with cysteine 797 at the ATP binding site. []

Relevance: While structurally different from (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide, this compound highlights the broader class of pyrimidine-based molecules with therapeutic potential in targeting EGFR mutations. [] It showcases the versatility of pyrimidine derivatives in medicinal chemistry.

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This is yet another example of a third-generation EGFR TKI, effective in treating cancers harboring T790M and L858R mutations. [] Similar to the previous examples, it selectively targets the EGFR T790M mutant, forming a covalent bond with cysteine 797 at the ATP binding site. []

Relevance: This compound, like the previous two, falls under the category of pyrimidine-based EGFR TKIs. [] While it doesn't share a direct structural resemblance to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide, it underscores the recurring theme of utilizing pyrimidine derivatives for developing therapeutic agents for cancers with specific EGFR mutations.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This aminopyrazole compound is a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. [] Its significance lies in its ability to downregulate Mcl-1 levels, a protein that contributes to cancer cell survival. [] Combining this compound with Bcl-2 inhibitors, such as navitoclax, has been shown to synergistically inhibit cell growth and induce apoptosis in pancreatic cancer cell lines. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (navitoclax)

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that has shown synergistic effects when combined with CDK5 inhibitors like analog 24. [] This combination leads to the synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. []

N′-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzenesulfonohydrazide (PIK75)

Compound Description: PIK75 is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). [] This compound was found to attenuate transforming growth factor-β (TGFβ)-induced fibronectin deposition in airway smooth muscle cells and lung fibroblasts. [] Additionally, it decreased cell survival in TGFβ-stimulated asthmatic airway smooth muscle cells. []

7-methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one (TGX221)

Compound Description: TGX221 is a selective inhibitor of the p110β isoform of PI3K. [] In the study, TGX221 decreased the secretion of vascular endothelial growth factor and interleukin-6 in nonasthmatic airway smooth muscle cells and lung fibroblasts, suggesting a role for p110β in inflammatory responses in the airway. []

2-[(6-amino-9H-purin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone (IC87114)

Compound Description: IC87114 is a selective inhibitor of the p110δ isoform of PI3K. [] Unlike PIK75 and TGX221, IC87114 did not significantly impact the measured outcomes in the airway mesenchymal cell function study. []

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA)

Compound Description: PYA is a related substance of imatinib mesylate, an anti-cancer drug. [] It is used as a reference standard for quality control in the production of imatinib mesylate. []

Relevance: PYA shares the pyrimidine-2-ylamine core structure with (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. It also has a pyridine substituent, highlighting the importance of this moiety in both pharmaceutical and potential biological applications. []

N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl)benzamide (NDI)

Compound Description: NDI is another related substance of imatinib mesylate, used as a reference standard for quality control during drug production. []

Relevance: NDI bears a strong structural resemblance to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. It features a pyrimidine-2-ylamine core substituted with a pyridine ring and a benzamide group, further emphasizing the prevalence of these structural motifs in pharmaceutical compounds. []

4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CPB)

Compound Description: CPB is a related substance of imatinib mesylate, used as a reference standard in quality control for drug production. []

Relevance: CPB is structurally similar to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. It possesses the common core of a pyrimidine-2-ylamine substituted with a pyridine ring and a benzamide moiety, showcasing the importance of these structural elements in medicinal chemistry. []

4-(4-methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib)

Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor currently in phase I clinical trials for chronic myelogenous leukemia treatment. [] Studies on its metabolism show that it primarily undergoes amide bond cleavage, N-demethylation, N-oxidation, and hydroxylation. [] Compared to imatinib, flumatinib’s electron-withdrawing groups facilitate amide bond cleavage, leading to the formation of carboxylic acid and amine metabolites in vivo. []

Relevance: Flumatinib shares the key structural feature of a pyrimidin-2-ylamine core substituted with a pyridine ring and a benzamide group with (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide. [] Both compounds are designed for therapeutic purposes and highlight the importance of these structural elements in drug development.

4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (imatinib)

Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. [] The presence of a trifluoromethyl and a pyridine group in flumatinib, compared to imatinib, is shown to affect the metabolic pathways, particularly favoring amide bond cleavage. []

Relevance: Imatinib is structurally very similar to (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide, with the key difference being the furan-2-yl group in the latter replaced by a phenyl group in imatinib. [] This close structural similarity highlights the potential for subtle modifications to significantly alter the properties and activity of these compounds.

(S)-(+)-N-{{3-[1-benzoyl-3-(3,4-dichlorophenyl)-piperidin-3-yl]prop-1-yl}-4-phenylpiperidin-4-yl}-N-methylacetamine (osanetant)

Compound Description: Osanetant is a neurokinin 3 receptor antagonist that has shown potential in treating symptoms of schizophrenia in clinical trials. [] The research paper focuses on understanding the binding interactions of osanetant with the neurokinin 3 receptor through site-directed mutagenesis and functional studies. []

(S)-(-)-N-(α-ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (talnetant)

Compound Description: Similar to osanetant, talnetant is a neurokinin 3 receptor antagonist that has demonstrated potential in clinical trials for the treatment of schizophrenia. [] The study delves into the molecular determinants of talnetant's binding to the neurokinin 3 receptor, aiming to understand its pharmacological properties. []

(S)-(-)-N-(α-ethylbenzyl)-3-methoxy-2-phenylquinoline-4-carboxamide (Me-talnetant)

Compound Description: Me-talnetant is a radioligand used to study the binding characteristics of talnetant to the neurokinin 3 receptor. [] Its use in binding studies helps in elucidating the molecular interactions of talnetant with its target receptor. []

(S)-2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(4-fluoro-2-methyl-phenyl)-6-((S)-4-methanesulfonyl-3-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide (RO49085940)

Compound Description: RO49085940 is another neurokinin 3 receptor antagonist belonging to a different chemical class compared to talnetant and osanetant. [] Its interaction with specific amino acid residues in the receptor's transmembrane domain is studied to understand its binding mechanism. []

(1-Methyl-5-piperazin-1-yl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-(5-methyl-pyridin-2-yl)-amine (UK-469,413)

Compound Description: UK-469,413 is a lead compound in a medicinal chemistry program. [] It possesses good physicochemical properties but is rapidly cleared in vivo due to N-acetyltransferase-mediated acetylation of the piperazine moiety. []

Relevance: The structural similarity between UK-469,413 and (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide lies in the presence of a substituted piperazine ring linked to a heterocyclic core. [] The study highlights the importance of considering metabolic stability during drug design, particularly the susceptibility to N-acetylation, which could inform the development of analogs of (E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide with improved pharmacokinetic properties.

Properties

CAS Number

1396892-23-1

Product Name

(E)-3-(furan-2-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acrylamide

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide

Molecular Formula

C20H20N6O2

Molecular Weight

376.42

InChI

InChI=1S/C20H20N6O2/c27-19(7-6-17-4-3-13-28-17)24-16-14-22-20(23-15-16)26-11-9-25(10-12-26)18-5-1-2-8-21-18/h1-8,13-15H,9-12H2,(H,24,27)/b7-6+

InChI Key

OQUOLAAJHOHTAD-VOTSOKGWSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.